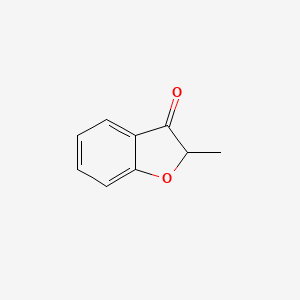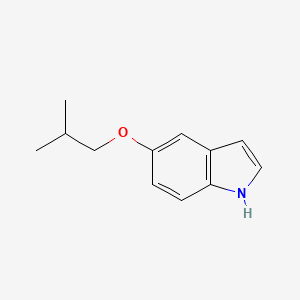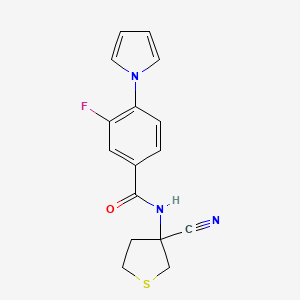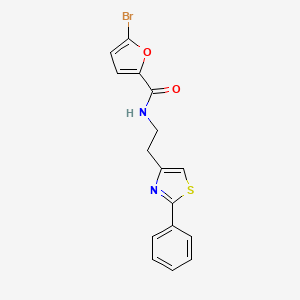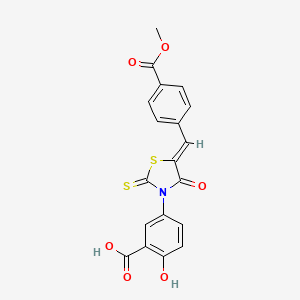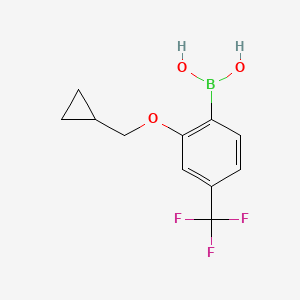![molecular formula C18H18ClNO4 B2438838 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid CAS No. 78131-31-4](/img/structure/B2438838.png)
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid” is an organic compound with the molecular formula C12H14NO4 . It has an average mass of 236.244 Da and a monoisotopic mass of 236.092834 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The compound has several freely rotating bonds and a polar surface area of 78 Å .Physical And Chemical Properties Analysis
The compound has a boiling point of 454.9±38.0 °C at 760 mmHg and a flash point of 228.9±26.8 °C . It has a density of 1.215g/cm3 . The compound also has several properties related to its solubility and permeability, including ACD/LogP, ACD/LogD, ACD/BCF, and ACD/KOC values at different pH levels .Applications De Recherche Scientifique
Crystal Engineering and Molecular Interactions
- Baclofen, closely related to the chemical , is a γ-amino acid used in crystal engineering. Its crystal structure, thermal analysis, and interactions with other acids have been studied for developing multicomponent crystals. These studies provide insights into the conformation and protonation properties of such molecules, useful in crystal engineering (Báthori & Kilinkissa, 2015).
Synthesis of Novel Compounds
- This compound serves as a key intermediate in synthesizing new thymidylate synthesis inhibitors, highlighting its role in the development of potential medicinal compounds. The synthesis process offers a low-cost and suitable method for industrial-scale production (Yuan, 2013).
Molecular Structure Analysis
- Detailed molecular structure, vibrational spectra, and hyperpolarizability analysis of similar compounds have been conducted. Such analyses are crucial for understanding the electronic and optical properties of these molecules, which are relevant in materials science and molecular electronics (Muthu & Paulraj, 2012).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activity. Some of these derivatives exhibited significant activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Nonlinear Optical Materials
- The compound and its derivatives have been evaluated for their potential as nonlinear optical materials. Their dipole moment and hyperpolarizability indicate their suitability for such applications, which is crucial in the field of photonics and optical communication (Vanasundari et al., 2018).
Drug Design and Molecular Docking
- Docking studies involving butanoic acid derivatives, including this compound, have been conducted to understand their interactions with biological targets. Such studies are vital in drug design and pharmacological research, offering insights into how these compounds can inhibit specific biological activities (Vanasundari et al., 2017).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-16-8-6-14(7-9-16)15(10-17(21)22)11-20-18(23)24-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFATUNMKIFTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

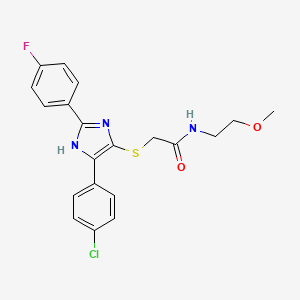
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
![4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2438761.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2438763.png)
![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2438769.png)
